molecular formula C14H25NO3 B1498109 tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate CAS No. 1148130-16-8

tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate

Cat. No. B1498109
Key on ui cas rn: 1148130-16-8
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193349B2

Procedure details

To CuI (0.82 mmol, 156 mg) in a flask purged with N2 is added 1.00 M tetrahydrofuran solution of EtMgBr (0.82 mmol, 0.82 ml) at −78° C. After stirring the suspension for 30 min, BF3.Et2O (0.41 mmol, 57.9 mg) is added and stirred for 10 min at the same temperature. To the suspension is added tetrahydrofuran solution (3.3 mL) of 2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.41 mmol, 92.7 mg) at −78° C., then the mixture is allowed to stir for 1.5 hours and then allow to stir at −40° C. for 2 hours. The mixture is warmed to room temperature and quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, filtered, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1) and separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%); ESI-MS m/z: 200 [M-tBu+2]+, Retention time 3.51 min. (condition A).
Quantity
57.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
156 mg
Type
catalyst
Reaction Step Two
Name
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
92.7 mg
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][CH2:4][Mg+].[Br-].B(F)(F)F.CCOCC.[C:16]([O:20][C:21]([N:23]1[CH:28]=[CH:27][C:26](=[O:29])[CH2:25][CH:24]1[CH2:30][CH3:31])=[O:22])([CH3:19])([CH3:18])[CH3:17]>[Cu]I.O1CCCC1>[C:16]([O:20][C:21]([N:23]1[CH:24]([CH2:30][CH3:31])[CH2:25][C:26](=[O:29])[CH2:27][CH:28]1[CH2:4][CH3:3])=[O:22])([CH3:19])([CH3:18])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
57.9 mg
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
CuI
Quantity
156 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
92.7 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C=C1)=O)CC
Name
Quantity
3.3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.82 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the suspension for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min at the same temperature
Duration
10 min
STIRRING
Type
STIRRING
Details
to stir for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
to stir at −40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1)
CUSTOM
Type
CUSTOM
Details
separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1CC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08193349B2

Procedure details

To CuI (0.82 mmol, 156 mg) in a flask purged with N2 is added 1.00 M tetrahydrofuran solution of EtMgBr (0.82 mmol, 0.82 ml) at −78° C. After stirring the suspension for 30 min, BF3.Et2O (0.41 mmol, 57.9 mg) is added and stirred for 10 min at the same temperature. To the suspension is added tetrahydrofuran solution (3.3 mL) of 2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (0.41 mmol, 92.7 mg) at −78° C., then the mixture is allowed to stir for 1.5 hours and then allow to stir at −40° C. for 2 hours. The mixture is warmed to room temperature and quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO4, filtered, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1) and separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%); ESI-MS m/z: 200 [M-tBu+2]+, Retention time 3.51 min. (condition A).
Quantity
57.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuI
Quantity
156 mg
Type
catalyst
Reaction Step Two
Name
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
92.7 mg
Type
reactant
Reaction Step Three
Quantity
3.3 mL
Type
solvent
Reaction Step Three
Quantity
0.82 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][CH2:4][Mg+].[Br-].B(F)(F)F.CCOCC.[C:16]([O:20][C:21]([N:23]1[CH:28]=[CH:27][C:26](=[O:29])[CH2:25][CH:24]1[CH2:30][CH3:31])=[O:22])([CH3:19])([CH3:18])[CH3:17]>[Cu]I.O1CCCC1>[C:16]([O:20][C:21]([N:23]1[CH:24]([CH2:30][CH3:31])[CH2:25][C:26](=[O:29])[CH2:27][CH:28]1[CH2:4][CH3:3])=[O:22])([CH3:19])([CH3:18])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
57.9 mg
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
CuI
Quantity
156 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Quantity
92.7 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C=C1)=O)CC
Name
Quantity
3.3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.82 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the suspension for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 10 min at the same temperature
Duration
10 min
STIRRING
Type
STIRRING
Details
to stir for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
to stir at −40° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1)
CUSTOM
Type
CUSTOM
Details
separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CC(CC1CC)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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